molecular formula C14H22N4O2S B215062 4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide

4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide

Katalognummer B215062
Molekulargewicht: 310.42 g/mol
InChI-Schlüssel: HJNNKFNTRLUNJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C14H22N4O2S. It is commonly referred to as AE-37 and is a peptide-based vaccine adjuvant. AE-37 is a synthetic peptide that is derived from the HER2/neu protein and is used in the treatment of breast cancer.

Wirkmechanismus

AE-37 works by stimulating the immune system to recognize and attack cancer cells. It does this by binding to the major histocompatibility complex (MHC) on the surface of antigen-presenting cells (APCs) and activating T cells. The activated T cells then recognize and attack cancer cells that express the HER2/neu protein.
Biochemical and Physiological Effects:
AE-37 has been shown to induce a robust immune response in patients with breast cancer. It stimulates the production of cytokines and chemokines, which are important signaling molecules in the immune system. AE-37 also activates dendritic cells, which are important immune cells that present antigens to T cells. In addition, AE-37 has been shown to be well-tolerated and safe in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

AE-37 has several advantages for lab experiments. It is a well-defined synthetic peptide that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, one limitation of AE-37 is that it is specific to breast cancer and cannot be used to treat other types of cancer.

Zukünftige Richtungen

There are several future directions for AE-37 research. One area of research is to investigate the use of AE-37 in combination with other cancer treatments such as immunotherapy and targeted therapy. Another area of research is to investigate the use of AE-37 in other types of cancer. Additionally, researchers are exploring the use of AE-37 as a vaccine adjuvant for other diseases such as infectious diseases and autoimmune diseases.
Conclusion:
In conclusion, 4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide or AE-37 is a peptide-based vaccine adjuvant that is used in the treatment of breast cancer. It is synthesized using solid-phase peptide synthesis and works by stimulating the immune system to attack cancer cells. AE-37 has several advantages for lab experiments and has been extensively studied in the field of breast cancer research. There are several future directions for AE-37 research, including investigating its use in combination with other cancer treatments and exploring its use in other types of cancer and diseases.

Synthesemethoden

AE-37 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are added one by one using a coupling reagent and a deprotection reagent. The resin-bound peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain pure AE-37.

Wissenschaftliche Forschungsanwendungen

AE-37 has been extensively studied in the field of breast cancer research. It has been shown to be an effective adjuvant in the treatment of breast cancer by stimulating the immune system to attack cancer cells. AE-37 is used in combination with other cancer treatments such as chemotherapy and radiation therapy to improve the efficacy of the treatment.

Eigenschaften

Produktname

4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide

Molekularformel

C14H22N4O2S

Molekulargewicht

310.42 g/mol

IUPAC-Name

N-ethyl-4-(4-prop-2-enylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H22N4O2S/c1-3-7-17-8-10-18(11-9-17)13-5-6-15-12-14(13)21(19,20)16-4-2/h3,5-6,12,16H,1,4,7-11H2,2H3

InChI-Schlüssel

HJNNKFNTRLUNJL-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C

Kanonische SMILES

CCNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.